3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
CAS No.: 1027611-12-6
Cat. No.: VC4217898
Molecular Formula: C23H20N4O4
Molecular Weight: 416.437
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1027611-12-6 |
|---|---|
| Molecular Formula | C23H20N4O4 |
| Molecular Weight | 416.437 |
| IUPAC Name | N-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C23H20N4O4/c1-29-22-12-17(9-10-21(22)31-15-16-6-3-2-4-7-16)19-13-20(26-25-19)23(28)27-24-14-18-8-5-11-30-18/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+ |
| Standard InChI Key | YAYWPWHFOKGVSB-ZVHZXABRSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OCC4=CC=CC=C4 |
Introduction
Synthesis
The synthesis of this compound likely involves the following steps:
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Formation of the Pyrazole Core:
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Pyrazoles are typically synthesized by cyclization reactions involving hydrazines and 1,3-diketones or their derivatives.
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Introduction of the Carbohydrazide Group:
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The carbohydrazide moiety can be introduced by reacting the pyrazole derivative with hydrazine hydrate under controlled conditions.
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Schiff Base Formation:
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The final step involves condensation of the carbohydrazide with furan-2-carbaldehyde to form the imine bond (-CH=N-) in the presence of an acid catalyst.
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General Reaction Scheme
3.1. Biological Activities
Compounds with similar structures have been studied extensively for their pharmacological properties, including:
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Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to interfere with microbial enzymes.
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Anticancer Properties: Pyrazole derivatives are known to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
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Antioxidant Activity: The presence of electron-donating groups (e.g., methoxy) enhances radical scavenging properties.
3.2. Medicinal Chemistry
The combination of a pyrazole core and hydrazone functionality makes this compound a promising candidate for drug development targeting:
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Inflammatory diseases (anti-inflammatory agents).
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Neurological disorders (anticonvulsants).
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Diabetes (antidiabetic agents).
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are commonly employed:
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Nuclear Magnetic Resonance (NMR):
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NMR and NMR provide detailed information about hydrogen and carbon environments.
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Infrared Spectroscopy (IR):
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Key absorption bands include:
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: NH stretching (carbohydrazide).
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: C=N stretching (imine bond).
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Mass Spectrometry (MS):
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Molecular ion peak confirms the molecular weight.
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X-Ray Crystallography:
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Provides precise three-dimensional structural details.
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